5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid

Medicinal Chemistry Benzofuran Chemistry Structure-Activity Relationship

5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid (CAS 91398-62-8) is a trisubstituted benzofuran-2-carboxylic acid derivative with the molecular formula C₁₂H₁₁ClO₃ and a molecular weight of 238.67 g/mol. The compound features a chlorine atom at the 5-position, an ethyl group at the 3-position, and a methyl group at the 6-position of the benzofuran core, with a free carboxylic acid at the 2-position.

Molecular Formula C12H11ClO3
Molecular Weight 238.66 g/mol
CAS No. 91398-62-8
Cat. No. B3301958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid
CAS91398-62-8
Molecular FormulaC12H11ClO3
Molecular Weight238.66 g/mol
Structural Identifiers
SMILESCCC1=C(OC2=C1C=C(C(=C2)C)Cl)C(=O)O
InChIInChI=1S/C12H11ClO3/c1-3-7-8-5-9(13)6(2)4-10(8)16-11(7)12(14)15/h4-5H,3H2,1-2H3,(H,14,15)
InChIKeyJWVOFNKMLOIVHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid (CAS 91398-62-8): Procurement-Relevant Physicochemical and Structural Profile


5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid (CAS 91398-62-8) is a trisubstituted benzofuran-2-carboxylic acid derivative with the molecular formula C₁₂H₁₁ClO₃ and a molecular weight of 238.67 g/mol . The compound features a chlorine atom at the 5-position, an ethyl group at the 3-position, and a methyl group at the 6-position of the benzofuran core, with a free carboxylic acid at the 2-position . It is supplied as a research-grade chemical (typical purity ≥98%) and is stored sealed in dry conditions at 2–8 °C .

Why 5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid Cannot Be Assumed Interchangeable with Other Benzofuran-2-carboxylic Acid Analogs


Benzofuran-2-carboxylic acid derivatives with different substituent patterns can exhibit profoundly different biological and physicochemical behaviors. For instance, the presence and position of chlorine, alkyl, and carboxylic acid groups directly influence lipophilicity, hydrogen-bonding capacity, and target binding [1]. In the 5-chloro-3-ethyl-6-methyl substitution pattern, the specific combination of electron-withdrawing (Cl) and electron-donating (ethyl, methyl) groups creates a unique electronic environment on the benzofuran ring that cannot be replicated by analogs with different halogen or alkyl placement. Without direct comparative data, however, the precise magnitude of these differences for this specific compound remains unquantified in the public domain, making blanket substitution scientifically unjustifiable.

5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid: Quantitative Differentiation Evidence Versus Closest Analogs


Structural Uniqueness: Substitution Pattern Comparison with Common Benzofuran-2-carboxylic Acid Scaffolds

The 5-chloro-3-ethyl-6-methyl substitution pattern defines a unique chemical space among benzofuran-2-carboxylic acids. In contrast to widely studied 5-bromo- or 5,7-dichloro analogs, the combination of a single chlorine at C-5 with alkyl groups at both C-3 and C-6 creates a sterically and electronically differentiated scaffold [1]. No publicly available head-to-head biological assay data exist for this compound versus defined comparators. The quantitative differentiation evidence is therefore limited to physicochemical property predictions: ClogP for this compound is calculated as approximately 3.8–4.2, compared with ~3.1 for the 5-chloro-3-methyl analog (ethyl → methyl) and ~2.8 for the unsubstituted benzofuran-2-carboxylic acid [2].

Medicinal Chemistry Benzofuran Chemistry Structure-Activity Relationship

Purity and Physical Form: Key Procurement Differentiator

Commercial suppliers offer 5-chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid at ≥98% purity (HPLC) as a solid or oily liquid . In contrast, many benzofuran-2-carboxylic acid analogs are supplied at 95–97% purity or as ethyl ester prodrug forms requiring hydrolysis before use. The available 98% purity specification reduces the need for additional purification steps in downstream synthesis or assay preparation .

Chemical Procurement Quality Control Research Chemical Sourcing

Absence of Documented Biological Activity Versus Literature-Rich Analogs

A systematic search of PubMed, ChEMBL, BindingDB, and PubChem reveals no indexed primary research articles, patent bioassay data, or curated target-engagement records for 5-chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid [1]. By contrast, structurally related benzofuran-2-carboxylic acids (e.g., 5-bromo- and 5,7-dichloro derivatives) possess published IC₅₀ values against 5-lipoxygenase and COX enzymes in the low micromolar range [2]. This compound therefore represents a data-sparse chemical probe that may offer a differentiated selectivity profile, but the absence of data precludes quantitative comparison.

Drug Discovery Biological Assay Literature Mining

5-Chloro-3-ethyl-6-methylbenzofuran-2-carboxylic acid: Evidence-Supported Application Scenarios for Procurement Decision-Making


Building Block for Medicinal Chemistry Library Enumeration with High Lipophilic Character

Given its calculated ClogP of 3.8–4.2, this compound is appropriate as a lipophilic benzofuran-2-carboxylic acid scaffold for combinatorial library synthesis where increased membrane permeability is hypothesized to be beneficial . The 98% commercial purity supports direct use in amide coupling or esterification reactions without pre-purification .

Negative-Control or Data-Sparse Probe for Target Deconvolution Studies

The complete absence of public bioactivity annotation makes this compound suitable as a chemically matched negative control in phenotypic screening cascades where benzofuran-based hits are identified, provided the compound is confirmed inactive in the user's own assays .

Reference Standard for Analytical Method Development Involving Chlorinated Benzofuran Carboxylic Acids

The chlorine-containing benzofuran core provides a distinct UV chromophore and mass spectrometric ionization signature, making this compound useful as a retention time or mass calibration standard during HPLC-MS method development for benzofuran metabolite profiling .

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